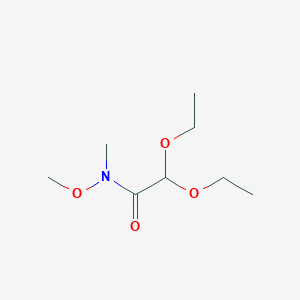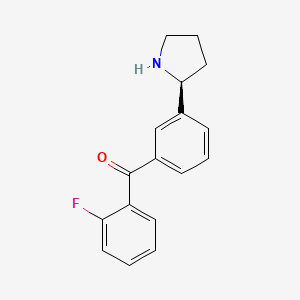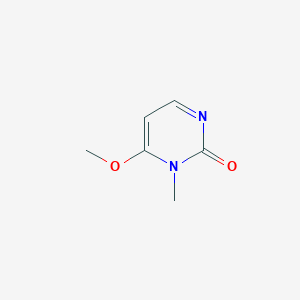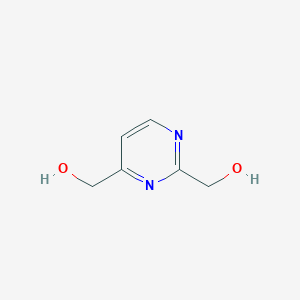![molecular formula C10H9F3O B13117728 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is an organic compound with the molecular formula C10H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety. The (2Z)- configuration indicates the specific geometric isomer of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is then subjected to hydrogenation using a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzoic acid
Reduction: 3-(trifluoromethyl)phenylpropan-1-ol, 3-(trifluoromethyl)phenylpropane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propen-1-ol, 3-phenyl-, (E)- (Cinnamyl alcohol)
- 3-[3-(Trifluoromethyl)phenyl]-2-propyn-1-ol
Uniqueness
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2- |
InChI-Schlüssel |
YDNLMIBCGPTFIK-RQOWECAXSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\CO |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


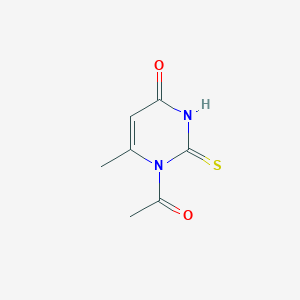
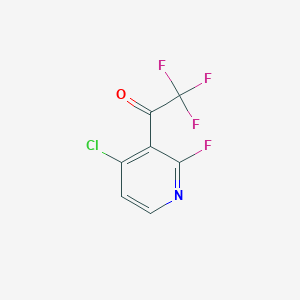
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
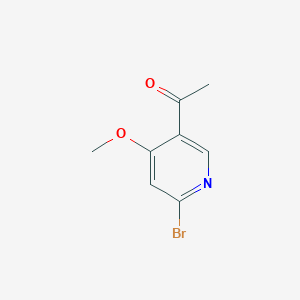
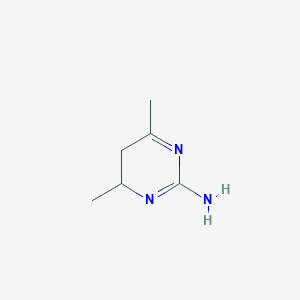
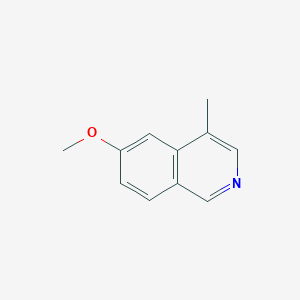
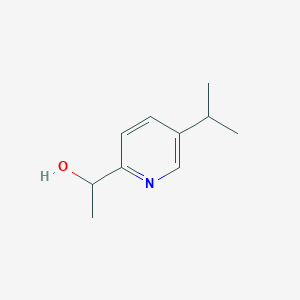
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

